(5-Ethylisoxazol-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-ethyl-1,2-oxazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-6-5(4-8)3-7-9-6/h3,8H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZXDFYYMCZXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NO1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Derivatization Pathways of 5 Ethylisoxazol 4 Yl Methanol
Chemical Transformations of the Hydroxymethyl Group
The hydroxymethyl group at the C4 position of the isoxazole (B147169) is analogous to a benzylic alcohol, exhibiting enhanced reactivity. This allows for a variety of modifications, including oxidation, esterification, etherification, and nucleophilic substitution, which are crucial for creating derivatives and analogues.
Oxidation Reactions Leading to Carbonyl and Carboxyl Derivatives
The primary alcohol of (5-Ethylisoxazol-4-yl)methanol can be selectively oxidized to form either the corresponding aldehyde, 5-ethylisoxazole-4-carbaldehyde, or the carboxylic acid, 5-ethylisoxazole-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically employed for the controlled oxidation to the aldehyde. These reactions are generally carried out in anhydrous chlorinated solvents like dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid. libretexts.org Conversely, strong oxidizing agents are used to obtain the carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ in aqueous acid) will oxidize the primary alcohol, and any intermediate aldehyde, directly to the carboxylic acid. youtube.com The synthesis of this compound itself can be achieved by the reduction of 5-ethylisoxazole-4-carbaldehyde using sodium borohydride (B1222165) (NaBH₄) in methanol.
A patent for a related compound, 5-methylisoxazole-4-carboxylic acid, describes its formation from the corresponding ethyl ester via hydrolysis with 60% aqueous sulfuric acid. google.com This indicates that the ethyl ester of 5-ethylisoxazole-4-carboxylic acid could be a stable precursor, which is then hydrolyzed to yield the carboxylic acid.
Table 1: Oxidation Reactions of this compound Analogues
| Starting Material | Reagent(s) | Product | Notes |
|---|---|---|---|
| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde | Mild oxidation, stops at the aldehyde stage. libretexts.org |
| Primary Alcohol | Potassium Permanganate (KMnO₄), acid/base | Carboxylic Acid | Strong oxidation, proceeds to the carboxylic acid. youtube.com |
Esterification and Etherification for Protecting Groups and Analogues
The hydroxymethyl group of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form various ester derivatives. This reaction is fundamental for installing protecting groups or for synthesizing analogues with potentially altered biological activity. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. youtube.com For more reactive and higher-yielding procedures, the alcohol can be treated with an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. youtube.com
Etherification, typically achieved through the Williamson ether synthesis, provides another pathway for derivatization. libretexts.orgck12.orgbyjus.comkhanacademy.org This method involves deprotonating the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. The choice of a primary alkyl halide is crucial to favor substitution over elimination. byjus.com
Table 2: General Esterification and Etherification Reactions
| Reaction Type | Reagents | Product Type | Key Features |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, H⁺ catalyst | Ester | Reversible reaction, often requires heating and removal of water. youtube.com |
| Acylation | Acid Chloride/Anhydride, Base | Ester | Generally high-yielding and faster than Fischer esterification. youtube.com |
Nucleophilic Substitution Reactions at the Benzylic Position
To facilitate nucleophilic substitution, the hydroxymethyl group must first be converted into a good leaving group. A common strategy is to transform the alcohol into a halide, such as a chloromethyl or bromomethyl group. This can be achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. The resulting 4-(halomethyl)-5-ethylisoxazole is now an activated substrate for Sₙ2 reactions. numberanalytics.com
The reactivity of this position is demonstrated by related compounds. For instance, ethyl 5-(bromomethyl)isoxazole-3-carboxylate readily undergoes nucleophilic substitution with various nucleophiles at the C-5 position. Similarly, the synthesis of ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate has been described, with the chloromethyl group being susceptible to replacement by nucleophiles like amines or alcohols. These examples strongly suggest that 4-(halomethyl)-5-ethylisoxazole would react similarly, allowing for the introduction of a wide array of functional groups (e.g., azides, cyanides, thiols, amines) at the benzylic position.
Reactivity at the Isoxazole Ring System
The isoxazole ring is an electron-deficient heterocycle, which influences its reactivity towards electrophiles and nucleophiles. The substitution pattern of this compound, with groups at positions 4 and 5, directs further functionalization primarily to the C3 position.
Electrophilic and Nucleophilic Aromatic Substitutions on Substituted Isoxazoles
Direct electrophilic aromatic substitution on the isoxazole ring is generally difficult due to its electron-deficient nature. However, functionalization can often be achieved through metallation followed by quenching with an electrophile. The most acidic proton on the isoxazole ring is typically at the C5 position, but since this is substituted in the target molecule, the next most likely site for deprotonation is the C3 position. researchgate.net
Studies on related methyl-substituted isoxazoles have shown that treatment with a strong base like n-butyllithium (n-BuLi) can lead to lithiation. rsc.org For 3,5-dimethylisoxazole, lithiation occurs on one of the methyl groups (lateral lithiation). rsc.org For this compound, deprotonation would likely occur at the C3 position, creating a nucleophilic center that can react with various electrophiles (e.g., alkyl halides, aldehydes, CO₂), leading to C3-substituted derivatives.
Nucleophilic aromatic substitution (SₙAr) on the isoxazole ring itself is rare unless a good leaving group (like a halide) is present at an activated position.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H bond functionalization)
Transition metal-catalyzed cross-coupling reactions, particularly direct C-H activation/functionalization, have become a powerful tool for modifying heterocyclic systems. researchgate.net For isoxazoles, palladium-catalyzed direct arylation has been shown to be highly regioselective for the C5 position. researchgate.netresearchgate.net In a study by Takenaka and Sasai, various isoxazoles were successfully arylated at the C5 position using aryl iodides in the presence of a palladium catalyst and a silver fluoride (B91410) activator. researchgate.net
Since the C5 position of this compound is already substituted, C-H activation would likely target the C3 position, which is the next most reactive C-H bond. While direct examples for the target molecule are scarce, the principles of palladium-catalyzed C-H functionalization suggest that coupling with aryl halides or other partners could be a viable strategy for introducing substituents at the C3 position. Recent studies have also explored the double C-H bond functionalization of isoxazoles at both the C4 and C5 positions, highlighting the evolving capabilities of these catalytic systems.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Ethylisoxazole-4-carbaldehyde |
| 5-Ethylisoxazole-4-carboxylic acid |
| Pyridinium chlorochromate (PCC) |
| Dess-Martin periodinane (DMP) |
| Dichloromethane (DCM) |
| Potassium permanganate (KMnO₄) |
| Sodium borohydride (NaBH₄) |
| Methanol |
| Ethyl 5-methylisoxazole-4-carboxylate |
| 5-Methylisoxazole-4-carboxylic acid |
| Sulfuric acid |
| Sodium hydride (NaH) |
| Thionyl chloride (SOCl₂) |
| Phosphorus tribromide (PBr₃) |
| 4-(Halomethyl)-5-ethylisoxazole |
| Ethyl 5-(bromomethyl)isoxazole-3-carboxylate |
| Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate |
| n-Butyllithium (n-BuLi) |
| 3,5-Dimethylisoxazole |
| Aryl iodide |
Annulation and Rearrangement Reactions Involving the Isoxazole Moiety
The isoxazole ring can act as a precursor for the construction of fused heterocyclic systems (annulation) or undergo skeletal changes to form new ring systems (rearrangement). These transformations often proceed via cleavage of the weak N-O bond, followed by intramolecular cyclization or reorganization.
One significant strategy involves the molybdenum-mediated rearrangement of isoxazoles. For instance, methyl 2-(isoxazol-5-yl)-3-oxopropanoates can be converted into 4-oxo-1,4-dihydropyridine-3-carboxylates. beilstein-journals.org This reaction is initiated by the reductive opening of the isoxazole ring using molybdenum hexacarbonyl, Mo(CO)₆, in wet acetonitrile (B52724), which forms a key enamine intermediate. beilstein-journals.orgnih.gov This intermediate then undergoes cyclization to yield the more stable pyridone ring system. beilstein-journals.org It is proposed that Mo(CO)₆ not only facilitates the initial ring opening but also catalyzes the subsequent cyclization of the enamine intermediate. nih.gov
| Starting Isoxazole Derivative | Reagents & Conditions | Product | Yield | Ref |
| Methyl 2-(3,5-dimethylisoxazol-4-yl)-3-oxo-3-phenylpropanoate | Mo(CO)₆, H₂O, MeCN, 70°C, 24h | Methyl 2,6-dimethyl-4-oxo-5-phenyl-1,4-dihydropyridine-3-carboxylate | 74% | beilstein-journals.org |
| Methyl 2-(3-methyl-5-phenylisoxazol-4-yl)-3-oxo-3-phenylpropanoate | Mo(CO)₆, H₂O, MeCN, 70°C, 24h | Methyl 2-methyl-4-oxo-5,6-diphenyl-1,4-dihydropyridine-3-carboxylate | 63% | beilstein-journals.org |
| Methyl 2-(isoxazol-5-yl)-3-oxo-3-phenylpropanoate | Mo(CO)₆, H₂O, MeCN, 70°C, 24h | Methyl 4-oxo-6-phenyl-1,4-dihydropyridine-3-carboxylate | 74% | beilstein-journals.org |
Annulation reactions build a new ring onto the existing isoxazole core. A key example is the synthesis of isoxazolo[4,5-b]pyridines, which are of significant interest due to their biological activities. beilstein-journals.orgbeilstein-journals.org These fused systems can be constructed by forming a pyridine ring from a functionalized isoxazole precursor. beilstein-journals.org
These annulated products can themselves be substrates for further, often complex, rearrangements. A notable example is the base-promoted Boulton-Katritzky rearrangement. beilstein-journals.orgnih.gov In this reaction, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, upon treatment with a base like potassium carbonate, rearrange to form 3-hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgfiveable.metriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.org This transformation involves a sophisticated cascade of ring opening and recyclization, converting the fused isoxazole-pyridine system into a pyridine decorated with a triazole ring, a pathway that provides access to otherwise difficult-to-synthesize compounds. beilstein-journals.org
| Starting Isoxazolo[4,5-b]pyridine Derivative | Reagents & Conditions | Rearranged Product | Yield | Ref |
| 5-Methylisoxazolo[4,5-b]pyridine-3-carbaldehyde phenylhydrazone | K₂CO₃, DMF, 100°C, 3h | 3-Hydroxy-5-methyl-2-(2-phenyl-2H-1,2,3-triazol-4-yl)pyridine | 95% | beilstein-journals.org |
| 5-(4-Chlorophenyl)isoxazolo[4,5-b]pyridine-3-carbaldehyde phenylhydrazone | K₂CO₃, DMF, 100°C, 3h | 5-(4-Chlorophenyl)-3-hydroxy-2-(2-phenyl-2H-1,2,3-triazol-4-yl)pyridine | 96% | beilstein-journals.org |
| 5-Methylisoxazolo[4,5-b]pyridine-3-carbaldehyde (4-fluorophenyl)hydrazone | K₂CO₃, DMF, 100°C, 3h | 2-[2-(4-Fluorophenyl)-2H-1,2,3-triazol-4-yl]-3-hydroxy-5-methylpyridine | 94% | beilstein-journals.org |
Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. The hydroxymethyl group of this compound can be readily oxidized to the corresponding aldehyde, (5-Ethylisoxazol-4-yl)carbaldehyde, a versatile substrate for various MCRs.
A prominent MCR is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org This reaction produces 1,4-dihydropyridine (B1200194) derivatives, which are themselves an important class of bioactive compounds and can be subsequently aromatized to the corresponding pyridines. fiveable.mewikipedia.org By using (5-Ethylisoxazol-4-yl)carbaldehyde as the aldehyde component, novel dihydropyridines bearing the isoxazole substituent can be synthesized, creating complex heterocyclic systems in a single step. tandfonline.comorganic-chemistry.org
Another powerful MCR is the Biginelli reaction, which combines an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. mdpi.comnih.gov This acid-catalyzed condensation yields 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), another class of heterocycles with significant therapeutic applications. nih.gov The use of an isoxazole-containing aldehyde, such as the derivative of the title compound, would lead to the formation of DHPMs functionalized with an isoxazole moiety, demonstrating the utility of MCRs in achieving significant molecular diversification.
| Multi-Component Reaction | Proposed Isoxazole Substrate | Other Components | Potential Product Class | Ref |
| Hantzsch Pyridine Synthesis | (5-Ethylisoxazol-4-yl)carbaldehyde | Ethyl acetoacetate (B1235776) (2 eq.), Ammonium acetate | 4-(5-Ethylisoxazol-4-yl)-1,4-dihydropyridine derivative | wikipedia.orgorganic-chemistry.org |
| Biginelli Reaction | (5-Ethylisoxazol-4-yl)carbaldehyde | Ethyl acetoacetate, Urea/Thiourea | 4-(5-Ethylisoxazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thi)one | mdpi.comnih.gov |
Spectroscopic Characterization Techniques for Structural Elucidation of 5 Ethylisoxazol 4 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In a typical ¹H NMR spectrum of (5-Ethylisoxazol-4-yl)methanol, distinct signals corresponding to the ethyl, hydroxymethyl, and isoxazole (B147169) ring protons are observed.
The ethyl group characteristically displays a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The hydroxymethyl (CH₂OH) protons typically appear as a singlet, although this can sometimes be a doublet depending on the solvent and concentration, coupling to the hydroxyl proton. The isoxazole ring itself has a single proton, which appears as a singlet in the aromatic region of the spectrum. The hydroxyl (-OH) proton signal can vary in its chemical shift and may appear as a broad singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethyl) | ~1.20 | Triplet (t) | ~7.6 |
| CH₂ (ethyl) | ~2.65 | Quartet (q) | ~7.6 |
| CH₂ (hydroxymethyl) | ~4.35 | Doublet (d) | ~4.4 |
| OH (hydroxyl) | Variable (e.g., ~5.07) | Triplet (t) | ~4.8 |
| CH (isoxazole) | ~8.63 | Singlet (s) | N/A |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific experimental conditions. google.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy is used to determine the types of carbon atoms present in a molecule. A proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. This includes the two carbons of the ethyl group, the hydroxymethyl carbon, and the three carbons of the isoxazole ring.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~12.5 |
| CH₂ (ethyl) | ~19.6 |
| CH₂ (hydroxymethyl) | ~55.0 - 60.0 |
| C4 (isoxazole) | ~106.6 |
| C5 (isoxazole) | ~166.0 |
| C3 (isoxazole) | ~166.5 |
Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental parameters. mdpi.com
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This experiment is invaluable for assigning the carbon signals based on the known proton assignments. For instance, the signal for the hydroxymethyl protons would correlate with the signal for the hydroxymethyl carbon. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This technique is crucial for piecing together the entire molecular structure. For example, the methylene protons of the ethyl group would show a correlation to the C5 carbon of the isoxazole ring, and the hydroxymethyl protons would show a correlation to the C4 carbon of the isoxazole ring, confirming the substituent positions.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands.
A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. nist.govlibretexts.org C-H stretching vibrations from the ethyl and hydroxymethyl groups are expected in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the isoxazole ring typically appear in the 1400-1650 cm⁻¹ range. mdpi.com A significant band around 1050 cm⁻¹ can be attributed to the C-O stretching vibration of the primary alcohol.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) |
| O-H (alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |
| C-H (alkane) | Stretching | 2850-3000 |
| C=N, C=C (isoxazole) | Stretching | 1400-1650 |
| C-O (primary alcohol) | Stretching | ~1050 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. The molecular weight of this compound is 127.14 g/mol .
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₆H₉NO₂), the exact mass of the protonated molecule [M+H]⁺ would be determined. This experimental value is then compared to the theoretical exact mass to confirm the molecular formula. An expected [M+H]⁺ peak would be observed at an m/z of approximately 128.08. mdpi.com
Advanced Spectroscopic Methods (e.g., Raman Spectroscopy for vibrational analysis)
Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample, offering a unique "fingerprint" for a given compound. renishaw.com It is based on the inelastic scattering of monochromatic light, usually from a laser, where the frequency of the scattered photons is shifted up or down. europeanpharmaceuticalreview.com This frequency shift corresponds to the energy of specific vibrational modes within the molecule, such as bond stretching, bending, and torsional motions. europeanpharmaceuticalreview.comlibretexts.org The technique is particularly sensitive to non-polar and symmetric bonds, making it an excellent complement to infrared (IR) spectroscopy for comprehensive structural analysis. europeanpharmaceuticalreview.com
For the structural elucidation of this compound, Raman spectroscopy is invaluable for confirming the integrity of the isoxazole ring and verifying the presence and connectivity of its substituents. The analysis of its Raman spectrum would focus on identifying characteristic bands corresponding to the vibrational modes of the isoxazole core, the ethyl group, and the hydroxymethyl group.
Due to the absence of extensive, publicly available experimental Raman data for this compound, its spectral features are typically predicted and analyzed using computational methods, such as Density Functional Theory (DFT). mdpi.comspectroscopyonline.com DFT calculations are a standard approach for modeling vibrational frequencies and intensities, providing a reliable theoretical spectrum that aids in the assignment of experimental bands when they are available. mdpi.comresearchgate.net
The expected Raman spectrum for this compound would exhibit several key regions:
High-Wavenumber Region (2800-3100 cm⁻¹): This region is dominated by C-H stretching vibrations. Bands corresponding to the asymmetric and symmetric stretching of the CH₃ and CH₂ groups of the ethyl substituent are expected here. horiba.com A broader band associated with the O-H stretch of the hydroxymethyl group may also appear in this region, though it is often weaker and less distinct in Raman than in IR spectra.
Fingerprint Region (400-1800 cm⁻¹): This region contains a wealth of structural information from various vibrational modes. nih.gov
Isoxazole Ring Vibrations: The isoxazole ring itself gives rise to a series of characteristic bands. Key vibrations include the C=N stretching, C=C stretching, C-O stretching, and N-O stretching modes. These typically appear in the 1400-1650 cm⁻¹ range. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also found at lower frequencies within this region.
Ethyl Group Vibrations: The ethyl group contributes distinct bands, including CH₂ and CH₃ scissoring (bending) modes around 1460 cm⁻¹ and C-C stretching vibrations at lower wavenumbers. horiba.com
Hydroxymethyl Group Vibrations: The hydroxymethyl (-CH₂OH) substituent would be identified by its C-O stretching vibration, typically appearing in the 1000-1100 cm⁻¹ range, and CH₂ bending modes.
The following data table outlines the theoretically expected Raman bands for this compound and their probable assignments based on data from analogous structures and DFT calculations. scifiniti.commjcce.org.mk
Interactive Data Table: Predicted Raman Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100 - 3050 | Medium | C-H stretch (isoxazole ring) |
| ~2975 - 2930 | Strong | C-H asymmetric stretch (CH₃ and CH₂ of ethyl group) |
| ~2900 - 2870 | Strong | C-H symmetric stretch (CH₃ and CH₂ of ethyl group) |
| ~1615 | Medium | C=N stretch (isoxazole ring) |
| ~1570 | Medium | C=C stretch (isoxazole ring) |
| ~1460 | Medium | CH₂ scissoring / CH₃ deformation (ethyl & hydroxymethyl) |
| ~1390 | Weak | N-O stretch (isoxazole ring) |
| ~1250 | Medium | Ring breathing / C-C stretch |
| ~1050 | Strong | C-O stretch (hydroxymethyl group) |
| ~950 | Medium | C-C stretch (ethyl group) |
| ~880 | Medium | Ring deformation |
The precise position and intensity of these bands are sensitive to the molecular environment, including solvent effects and solid-state packing. beilstein-journals.org Therefore, experimental verification remains the definitive method for characterization. By comparing the acquired experimental spectrum with DFT-calculated results, a confident and complete assignment of the vibrational modes can be achieved, fully elucidating the molecular structure of this compound.
Applications of 5 Ethylisoxazol 4 Yl Methanol As a Versatile Synthetic Building Block and Research Tool
Precursor for the Synthesis of Novel Heterocyclic Systems
The isoxazole (B147169) moiety is a key pharmacophore found in numerous biologically active compounds. nih.gov Consequently, (5-Ethylisoxazol-4-yl)methanol serves as a crucial starting material for the synthesis of novel and complex heterocyclic systems. The typical synthetic route to the isoxazole core often involves [3+2] cycloaddition reactions between nitrile oxides and alkynes or alkenes. For this compound, this would involve a nitrile oxide derived from an ethyl-substituted precursor and an alkyne bearing a hydroxymethyl group.
Construction of Fused and Bridged Isoxazole Architectures
The development of fused and bridged isoxazole architectures is a significant area of research, aiming to create molecules with unique three-dimensional structures and biological activities. A practical method for synthesizing isoxazole-fused tricyclic quinazoline (B50416) alkaloids has been developed, showcasing the potential for creating complex fused systems. nih.gov This involves an intramolecular cycloaddition of propargyl-substituted methyl azaarenes. nih.gov While this specific example doesn't start with this compound, the principles can be applied. The hydroxymethyl group of this compound could be modified to introduce a reactive site, enabling intramolecular reactions to form fused or bridged ring systems.
Assembly of Spirocyclic and Polycyclic Compounds
Scaffold in Diversity-Oriented Synthesis and Combinatorial Chemistry
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules, which is crucial for discovering new drugs and biological probes. scispace.com The isoxazole scaffold is a valuable starting point for DOS due to its synthetic tractability and the ability to introduce diversity at multiple positions. scispace.comsouralgroup.com this compound, with its functional handle (the hydroxymethyl group), is well-suited for this approach.
Solid-phase synthesis, a key technique in combinatorial chemistry, can be adapted for the preparation of isoxazole derivatives. This methodology allows for the efficient, stepwise functionalization and purification of compounds. For example, a resin-bound propargyl alcohol derivative could be used as an anchor for cycloaddition with an ethyl-substituted nitrile oxide, followed by cleavage to yield the desired isoxazole. This approach facilitates the rapid generation of a library of related compounds by varying the building blocks.
Development of Chemical Probes for Mechanistic Chemical Biology Studies
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. lehigh.edu The isoxazole core is present in compounds that have been investigated as probes. For instance, isoxazole-containing compounds have been developed to post-translationally stabilize the Survival Motor Neuron (SMN) protein, which is relevant for treating spinal muscular atrophy. nih.gov
This compound can serve as a precursor for such probes. The hydroxymethyl group can be used to attach reporter tags, such as fluorescent dyes or affinity labels, or to link the molecule to a solid support for use in biochemical assays. The ethyl group at the 5-position can influence properties like metabolic stability and membrane permeability, which are important considerations for effective chemical probes.
Role in Advanced Materials Science Research
The unique properties of isoxazole-containing compounds also make them interesting for materials science. For example, they have been investigated for their potential as corrosion inhibitors. While specific performance data is outside the scope of this article, the ability of the isoxazole ring and its substituents to interact with metal surfaces is a key area of study.
The structure of this compound suggests its potential use as a monomer or building block in the synthesis of novel polymers and liquid crystals. The rigid isoxazole ring can impart specific organizational properties to a polymer chain, while the hydroxymethyl group provides a point for polymerization. The development of organic monomers for various materials, including OLEDs and polymers, is an active area of research. bldpharm.com
Design and Synthesis of Ligands for Chemical Recognition and Sensing Studies
The isoxazole ring system can participate in various non-covalent interactions, making it a useful component in the design of ligands for chemical recognition and sensing. nih.gov The ability to functionalize the isoxazole at different positions allows for the fine-tuning of binding affinity and selectivity for specific analytes or biological targets.
This compound provides a convenient starting point for the synthesis of such ligands. The hydroxymethyl group can be readily modified to introduce different functional groups that can act as hydrogen bond donors or acceptors, or to attach the ligand to a signaling unit (e.g., a fluorophore) for sensing applications. Molecular recognition is a fundamental principle in the development of aptamers and other selective binding agents. googleapis.com
Q & A
Basic Synthesis and Characterization
Q1: What are the optimized synthetic routes for (5-Ethylisoxazol-4-yl)methanol, and how do reaction conditions influence yield? A: Synthesis typically involves cycloaddition reactions, such as the [3+2] cyclization of nitrile oxides with alkynes or alkenes. Metal catalysts (e.g., Cu(I) or Ru(II)) are often used to enhance regioselectivity and yield . For example, hydroxylamine hydrochloride and β-keto esters in ethanol under reflux can form the isoxazole core, followed by functionalization with ethyl and hydroxymethyl groups. Solvent choice (e.g., ethanol vs. DMF) and temperature (80–100°C) critically affect reaction efficiency. Metal-free routes using dehydrating agents (e.g., POCl₃) are also explored for sustainability .
Q2: What analytical techniques are essential for verifying the purity and structure of this compound? A: Key methods include:
- NMR (¹H/¹³C): To confirm substituent positions and ring integrity (e.g., δ ~6.5 ppm for isoxazole protons) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 142.087).
- HPLC/Purity Assays : ≥95% purity is standard for research-grade material, achievable via recrystallization (ethanol/water) or column chromatography .
Mechanistic and Computational Studies
Q3: How can computational methods predict the reactivity of this compound in nucleophilic substitutions? A: Density Functional Theory (DFT) calculates electrophilicity indices for the hydroxymethyl group, identifying susceptibility to oxidation or esterification. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding derivatization strategies .
Q4: What contradictions exist in reported spectral data for isoxazole derivatives, and how can they be resolved? A: Discrepancies in NMR chemical shifts (e.g., isoxazole C-4 vs. C-5 carbons) arise from solvent effects or tautomerism. Comparative analysis using deuterated solvents (DMSO-d₆ vs. CDCl₃) and 2D NMR (HSQC, HMBC) clarifies assignments .
Biological Evaluation
Q5: What methodologies are used to evaluate the antimicrobial activity of this compound derivatives? A: Standard protocols include:
- MIC Assays : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the ethyl chain) with potency .
Q6: How can surface plasmon resonance (SPR) assess the compound’s binding affinity to target proteins? A: Immobilize the protein on a sensor chip and measure real-time binding kinetics (ka/kd) of this compound derivatives. Low nM affinity suggests therapeutic potential .
Advanced Research Challenges
Q7: What strategies mitigate byproduct formation during the synthesis of hydroxymethyl-substituted isoxazoles? A: Byproducts like oxazole isomers or over-oxidized alcohols arise from competing pathways. Strategies include:
- Temperature Control : Keeping reactions below 100°C to prevent ring-opening.
- Catalytic Optimization : Ru(II) catalysts reduce side reactions vs. Cu(I) .
Q8: How do steric and electronic effects of the ethyl group influence the compound’s stability in aqueous media? A: The ethyl group enhances hydrophobicity, reducing hydrolysis rates. Stability studies (pH 1–13, 37°C) monitored via UV-Vis show t½ >24 hrs at neutral pH, making it suitable for in vitro assays .
Comparative Structural Analysis
Q9: How does this compound compare to analogs like (5-Methylisoxazol-4-yl)methanol in reactivity? A: The ethyl group increases steric bulk, slowing nucleophilic attacks at C-4 but improving metabolic stability. Comparative TLC/Rf values and kinetic studies (e.g., esterification rates) quantify these differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
